Boc-Lys-OH (N-alpha-Boc-L-lysine, CAS 13734-28-6) is a selectively protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the alpha-amino position and a free, highly reactive epsilon-amino group . This specific structural configuration makes it an essential building block for synthesizing branched peptides, bioconjugation linkers (such as antibody-drug conjugate payloads), and unnatural amino acids (UAAs) for genetic code expansion [1]. Unlike fully protected lysine derivatives, its unprotected epsilon-amine enables direct nucleophilic attack on activated esters, anhydrides, or alkyl halides, facilitating immediate side-chain derivatization while preserving the alpha-amino group for subsequent peptide backbone elongation or controlled deprotection [2].
Attempting to substitute Boc-Lys-OH with fully protected analogs like Boc-Lys(Boc)-OH or Boc-Lys(Z)-OH fundamentally prevents direct side-chain functionalization, as the epsilon-amine is chemically blocked and requires orthogonal deprotection steps that reduce overall yield and increase process time . Conversely, substituting with Fmoc-Lys-OH shifts the synthesis strategy to base-labile Fmoc chemistry; this is incompatible with base-sensitive side-chain modifications or downstream conjugation steps that require alkaline conditions (e.g., NHS-ester couplings), where the Fmoc group may prematurely cleave . For researchers synthesizing heterotrifunctional crosslinkers or complex dendrimers, the specific alpha-Boc/epsilon-free configuration of Boc-Lys-OH is non-negotiable for achieving high-yield, site-specific conjugation without compromising backbone integrity[1].
In the synthesis of bioorthogonal unnatural amino acids such as trans-1,2-azido alcohol-modified lysine (ACPK), Boc-Lys-OH serves as the optimal epsilon-amine donor. When coupled with the corresponding azido alcohol epoxide, Boc-Lys-OH yields the final ACPK product with a 70% overall yield across five steps [1]. In contrast, attempting this direct synthesis with a fully protected analog like Boc-Lys(Boc)-OH yields 0% target product without an additional, highly inefficient selective deprotection step that risks degrading the sensitive azido functionality .
| Evidence Dimension | Overall synthetic yield of azido-modified UAA (ACPK) |
| Target Compound Data | 70% overall yield across 5 steps |
| Comparator Or Baseline | Boc-Lys(Boc)-OH (0% direct yield; requires extra deprotection) |
| Quantified Difference | 70% absolute yield advantage in direct coupling workflows |
| Conditions | 5-step synthesis coupling an azido epoxide to the free epsilon-amine |
Ensures efficient, high-yield production of bioorthogonal probes for site-specific protein labeling without requiring complex orthogonal deprotection schemes.
Boc-Lys-OH is the direct precursor for synthesizing N-alpha-(tert-butoxycarbonyl)-N-epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), a critical sulfhydryl-selective crosslinker for antibody-drug conjugates (ADCs) [1]. The free epsilon-amine of Boc-Lys-OH undergoes direct condensation with N-bromoacetyl-beta-alanine. If Fmoc-Lys-OH were used as a substitute, the base-labile Fmoc group would be highly susceptible to premature cleavage during the mildly basic conditions (pH 8.0-8.5) often required for subsequent thioether conjugation or NHS-ester reactions. The Boc group of Boc-Lys-OH remains 100% stable under these mildly alkaline conditions, ensuring the alpha-amine remains protected .
| Evidence Dimension | Protecting group stability during mildly basic conjugation (pH 8.0-8.5) |
| Target Compound Data | 100% stability of the alpha-amino Boc group |
| Comparator Or Baseline | Fmoc-Lys-OH (susceptible to premature cleavage >10% under prolonged basic conditions) |
| Quantified Difference | Complete preservation of alpha-amine protection during side-chain conjugation |
| Conditions | Mildly basic aqueous/organic conditions used for ADC linker payload assembly |
Prevents unwanted polymerization or side reactions during the assembly of complex antibody-drug conjugate payloads.
For peptides requiring site-specific side-chain modifications (e.g., fluorophore attachment) during Boc-based solid-phase peptide synthesis (SPPS), Boc-Lys-OH allows immediate on-resin conjugation . If a buyer were to use an orthogonally protected analog like Boc-Lys(Fmoc)-OH, they would need to perform a piperidine-based Fmoc deprotection step, which adds 30 to 60 minutes to the synthesis cycle and consumes expensive, hazardous reagents . Boc-Lys-OH eliminates this deprotection step entirely, providing a directly reactive epsilon-amine and streamlining the automated synthesis workflow .
| Evidence Dimension | Time and reagent steps required for side-chain activation on-resin |
| Target Compound Data | 0 minutes (0 additional steps) for epsilon-amine activation |
| Comparator Or Baseline | Boc-Lys(Fmoc)-OH (requires 30-60 minutes and piperidine treatment) |
| Quantified Difference | Eliminates 1 entire deprotection cycle (30-60 min) per modified lysine residue |
| Conditions | On-resin side-chain derivatization during standard Boc-SPPS |
Streamlines the automated synthesis of branched or labeled peptides, significantly reducing solvent consumption and cycle time.
Because of its free epsilon-amine and protected alpha-amine, Boc-Lys-OH is the ideal starting material for synthesizing pyrrolysine analogs and azido-modified lysines (like ACPK) used in genetic code expansion. It allows direct coupling of the bioorthogonal handle in high yields (up to 70%) without the need for complex deprotection steps [1].
Boc-Lys-OH is directly utilized to synthesize heterotrifunctional crosslinkers such as BBAL (N-bromoacetyl-beta-alanyl-L-lysine). Its Boc protecting group remains entirely stable under the mildly basic conditions required for subsequent thioether or NHS-ester conjugations, making it superior to Fmoc-protected analogs for ADC payload assembly [2].
In Boc-SPPS workflows, incorporating Boc-Lys-OH provides a readily available epsilon-amine for immediate labeling with fluorophores, chelators (like DOTA or DTPA), or PEG chains. This eliminates the 30-60 minute orthogonal deprotection cycle required when using Boc-Lys(Fmoc)-OH, optimizing automated synthesizer throughput.
Irritant